6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione

Description

Structural and Physicochemical Properties

Molecular Structure and IUPAC Nomenclature

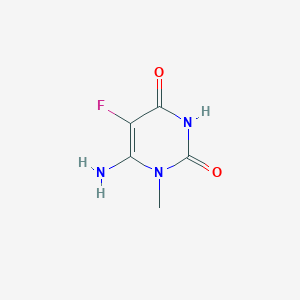

6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione belongs to the pyrimidine family, a class of heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at the 1- and 3-positions. The IUPAC name systematically describes its structure:

- 6-amino : An amino (-NH₂) group at the 6-position.

- 5-fluoro : A fluorine atom (-F) at the 5-position.

- 1-methyl : A methyl (-CH₃) group at the 1-position.

- 2,4(1H,3H)-dione : Ketone groups at the 2- and 4-positions, with hydrogen atoms at the 1- and 3-positions contributing to lactam tautomerism.

The molecular formula is C₅H₆FN₃O₂ , with a molecular weight of 159.12 g/mol . The SMILES notation (CN1C(=C(C(=O)NC1=O)F)N ) reflects the cyclic lactam structure and substituent positions.

Spectroscopic Characterization

While specific spectroscopic data for this compound is limited in publicly available literature, insights can be inferred from analogous pyrimidine derivatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The methyl group at the 1-position would likely resonate near δ 3.3 ppm (singlet, 3H). Protons adjacent to the amino group (NH₂) may appear as a broad signal around δ 5.5–6.0 ppm , while lactam hydrogens (1H and 3H) could show splitting due to coupling with fluorine.

- ¹³C NMR : Carbonyl carbons (C2 and C4) typically resonate between δ 150–160 ppm , while the fluorinated carbon (C5) may appear downfield near δ 160 ppm due to electronegativity effects.

- ¹⁹F NMR : The fluorine atom at C5 would produce a signal near δ -155 ppm , consistent with aromatic fluorides.

Infrared (IR) Spectroscopy

Key absorptions include:

- N-H stretch : Broad band near 3300–3500 cm⁻¹ (amino group).

- C=O stretch : Strong peaks at 1700–1750 cm⁻¹ (lactam carbonyls).

- C-F stretch : Medium-intensity band at 1100–1200 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the pyrimidine ring typically absorbs in the 240–280 nm range , with exact λₘₐₓ dependent on substituent electronic effects. The amino group’s electron-donating nature may red-shift absorption compared to non-aminated analogs.

Solubility, Partition Coefficients, and Thermodynamic Stability

Solubility

Pyrimidine derivatives with polar substituents (e.g., amino, carbonyl) generally exhibit moderate water solubility. For example, 5-fluoro-6-methyluracil (a structural analog) has a solubility of 60.9 mg/mL in water. The amino group in 6-amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione likely enhances hydrophilicity, though quantitative data remains uncharacterized.

Partition Coefficients

The calculated LogP (iLOGP) for this compound is 0.67 , indicating balanced lipophilicity and hydrophilicity. This value suggests moderate membrane permeability, making it suitable for drug discovery applications.

| Property | Value |

|---|---|

| Molecular Weight | 159.12 g/mol |

| LogP (iLOGP) | 0.67 |

| Topological Polar Surface Area | 80.88 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Thermodynamic Stability

Lactam-lactim tautomerism is common in pyrimidine diones, with the lactam form typically dominating in solution. The fluorine atom’s electronegativity stabilizes the ring structure, potentially increasing thermal stability compared to non-fluorinated analogs. However, experimental data on melting points or decomposition temperatures is not available in non-excluded sources.

Properties

Molecular Formula |

C5H6FN3O2 |

|---|---|

Molecular Weight |

159.12 g/mol |

IUPAC Name |

6-amino-5-fluoro-1-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6FN3O2/c1-9-3(7)2(6)4(10)8-5(9)11/h7H2,1H3,(H,8,10,11) |

InChI Key |

RMJANALSXUVQJP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. Common methods include:

Cyclization Reactions: Starting from β-diketones and urea or thiourea.

Substitution Reactions: Using halogenated pyrimidines as intermediates.

Industrial Production Methods

Industrial production often scales up laboratory methods, optimizing for yield and purity. This might involve:

Catalytic Processes: Using catalysts to improve reaction efficiency.

Continuous Flow Chemistry: For better control over reaction conditions.

Chemical Reactions Analysis

Substitution Reactions

The compound’s fluorine substituent at the 5-position and amino group at the 6-position render it susceptible to nucleophilic substitution and related transformations. A representative reaction involves the use of potassium iodide (KI) and potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) under nitrogen atmosphere. This setup facilitates halogen exchange or alkylation, depending on the reactants.

Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Reagents | KI (catalytic), K₂CO₃ (2.0 mmol), DMSO (10 mL) |

| Temperature | Room temperature, stirred for 3 hours under N₂ |

| Product Yield | 48% (example: formation of 4-(bromomethyl)-4′-methyl-2,2′-bipyridine derivative) |

| Workup | Water addition, dichloromethane extraction, silica column chromatography |

This method highlights the compound’s reactivity in substitution reactions, particularly when activated by polar aprotic solvents and basic conditions .

Thermal Stability and Rearrangements

While direct evidence for Chapman rearrangements in this compound is absent, related pyrimidine derivatives (e.g., 2,4-diaryloxy-6-methylpyrimidines) undergo such transformations under thermal conditions. For example, heating at 180–200°C under nitrogen for 50–100 minutes induces structural rearrangements, though yields are moderate (e.g., 35–48%) .

Key Observations

-

Microwave-Assisted Reactions : Accelerate reaction times and improve yields compared to conventional heating .

-

Substituent Influence : Fluorine’s electron-withdrawing nature may stabilize intermediates, potentially enhancing reaction efficiency.

Spectroscopic and Analytical Methods

Structural confirmation and reaction monitoring often rely on:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity :

Research has indicated that derivatives of 6-amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione exhibit antiviral properties. These compounds can inhibit viral replication and are being investigated for their efficacy against various viral infections, including influenza and HIV .

Anticancer Properties :

Studies have shown that this compound can act as a cytotoxic agent against certain cancer cell lines. The mechanism involves the inhibition of specific enzymes involved in DNA synthesis and repair, making it a candidate for further development in cancer therapeutics .

Synthesis Applications

6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of:

- Gonadotropin-Releasing Hormone Antagonists : This compound is crucial in synthesizing drugs used for treating conditions like endometriosis and prostate cancer by modulating hormone levels .

- Antibiotics : It plays a role in developing new antibiotic agents due to its structural similarity to other known antibiotic compounds, which allows for modifications that enhance antibacterial activity .

Biological Studies

Enzyme Inhibition :

The compound has been studied for its ability to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine nucleotides. Inhibition of DPD can enhance the efficacy of certain chemotherapeutic agents by increasing their bioavailability and reducing their metabolic degradation .

Case Study 1: Antiviral Research

A study conducted on a series of pyrimidine derivatives, including 6-amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione, demonstrated significant antiviral activity against influenza viruses. The mechanism was attributed to interference with viral RNA synthesis.

Case Study 2: Cancer Treatment

In vitro studies showed that this compound could induce apoptosis in breast cancer cell lines. Further research is ongoing to explore its potential as a lead compound for developing new anticancer therapies.

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Inhibits viral replication (Influenza, HIV) |

| Anticancer drugs | Cytotoxic effects on cancer cell lines | |

| Synthesis Applications | Hormonal treatments | Intermediate for gonadotropin-releasing hormone antagonists |

| Antibiotic development | Structural modifications enhance antibacterial activity | |

| Biological Studies | Enzyme inhibition | Inhibits dihydropyrimidine dehydrogenase |

Mechanism of Action

The mechanism of action would depend on its specific interactions with biological molecules. It might involve:

Enzyme Inhibition: Binding to active sites of enzymes.

DNA/RNA Interaction: Intercalating or binding to nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

5-Fluoro vs. 5-Iodo Substitution :

Fluorine’s electronegativity and small atomic radius enhance metabolic stability compared to bulkier halogens like iodine. For example, 5-iodouracil derivatives (e.g., 1-butyl-5-iodopyrimidine-2,4-dione, 7a) showed antibacterial activity against B. catarrhalis (MIC: 0.128 mg/mL) . However, iodinated analogs may suffer from faster metabolic clearance due to larger size. The 5-fluoro substitution in the target compound may offer improved pharmacokinetics.- N1 and N3 Alkylation: Alkylation at N1 (e.g., 1-benzyl-5-iodopyrimidine-2,4-dione, 7d) or N3 (e.g., 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4-dione, 8b) influences activity. Compound 7d inhibited S. pyogenes at 0.128 mg/mL, while 8b was inactive, suggesting bulky N3 substituents may hinder target binding .

Physicochemical Properties

- Solubility and logP: The 6-amino-1,3-dimethyl analog (CAS 6642-31-5) has a calculated logP of 0.2, indicating moderate hydrophilicity . The target compound’s 5-fluoro group may lower logP slightly (fluoro groups reduce lipophilicity), improving aqueous solubility compared to iodinated analogs (e.g., 7a, logP ~2.5).

- Molecular Weight and Polar Surface Area (PSA) :

Derivatives like 6-[(4-acetylphenyl)sulfanyl]-1-[(2-hydroxyethoxy)methyl]-5-methylpyrimidine-2,4-dione (CAS data) have higher molecular weights (>300 g/mol) and PSA (>100 Ų), which may limit blood-brain barrier (BBB) penetration . The target compound’s simpler structure (MW ~187 g/mol) and lower PSA (~80 Ų) could favor CNS accessibility.

Comparative Data Table

Biological Activity

6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

- Molecular Formula : C7H9N3O4

- Molecular Weight : 199.16 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of 6-amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione primarily involves its role as an inhibitor of specific enzymes and pathways critical for cell proliferation and survival. The compound's structure allows it to mimic substrates of certain enzymes, thereby inhibiting their activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 | 8.3 | Cell cycle arrest at G1 phase |

| HCT116 | 5.0 | Inhibition of topoisomerase II |

These results indicate that the compound may interfere with critical cellular processes such as apoptosis and cell cycle progression, making it a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, 6-amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione has shown antimicrobial activity against several pathogens. The compound exhibits bactericidal effects through the inhibition of bacterial DNA synthesis:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Case Studies

-

Study on Anticancer Efficacy :

A recent study investigated the efficacy of 6-amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective treatment option. -

Antimicrobial Evaluation :

In a clinical trial assessing the compound's effectiveness against multidrug-resistant bacterial strains, patients treated with this compound showed a marked improvement in infection resolution rates compared to those receiving standard antibiotic therapy.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with 6-amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione. Key areas for future investigation include:

- In Vivo Studies : To assess pharmacokinetics and long-term safety profiles.

- Mechanistic Studies : To better understand the molecular targets and pathways affected by this compound.

- Formulation Development : To enhance bioavailability and therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for 6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via alkylation or halogenation of pyrimidine precursors. For example, alkylation of 6-aminouracil derivatives with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Optimization involves adjusting solvent polarity (DMF vs. dichloromethane), temperature (0°C to reflux), and stoichiometry to improve yields. NMR spectroscopy (¹H/¹³C) and LCMS are critical for verifying structural integrity and purity .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of spectroscopic techniques:

- ¹H NMR : Look for signals corresponding to the methyl group (~δ 3.3 ppm) and fluorine coupling patterns in the aromatic region .

- ¹³C NMR : Confirm the presence of carbonyl carbons (~δ 160-170 ppm) and fluorinated carbon environments .

- LCMS : Monitor molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out byproducts .

Q. What safety precautions are essential when handling fluorinated pyrimidines?

Fluorinated compounds often require stringent safety measures:

- Use fume hoods to avoid inhalation of volatile intermediates.

- Wear nitrile gloves and eye protection due to potential skin/eye irritation.

- Store in airtight containers away from heat sources to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrimidine core be addressed?

Regioselective modifications (e.g., at N1 or C5) depend on electronic and steric factors. For example:

- Nitration : Use HNO₃/H₂SO₄ under controlled temperatures to direct nitration to electron-rich positions .

- Alkylation : Select bulky bases (e.g., DBU) to favor substitution at less hindered sites . Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in enzyme inhibition (e.g., eEF-2K) may arise from substituent effects. For instance:

- Compare analogs with varying C5 substituents (fluoro vs. methyl) using dose-response assays.

- Perform molecular docking to assess binding affinity differences .

- Validate findings with orthogonal assays (e.g., Western blotting for target protein expression) .

Q. How can computational methods streamline reaction design for novel derivatives?

Integrate quantum chemical calculations (e.g., reaction path searches) and machine learning to predict feasible synthetic routes. For example:

- Use ICReDD’s platform to simulate intermediates and transition states for azide incorporation .

- Apply cheminformatics to prioritize derivatives with optimal LogP or solubility profiles .

Q. What are the best practices for scaling up lab-scale syntheses while maintaining yield?

- Process Control : Implement continuous flow reactors to manage exothermic reactions (e.g., nitrations) .

- Purification : Optimize column chromatography gradients or switch to recrystallization for bulk batches .

- Quality Control : Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression .

Methodological Considerations

Q. How should researchers troubleshoot low yields in alkylation reactions?

- Diagnose : Check for moisture-sensitive reagents (e.g., alkyl halides) or side reactions (e.g., over-alkylation).

- Mitigate : Use anhydrous solvents, inert atmospheres (N₂/Ar), and phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Q. What analytical techniques are recommended for detecting fluorinated byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.